molecular formula C17H12F3N5O4 B11508764 2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide

2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide

Cat. No.: B11508764
M. Wt: 407.30 g/mol
InChI Key: YPBUGXMASIPTGF-UHFFFAOYSA-N
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Description

2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a benzodioxole ring, a tetrazole ring, and a trifluoromethoxyphenyl group

Preparation Methods

The synthesis of 2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Tetrazole Ring Formation: The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled with a trifluoromethoxyphenyl acetamide derivative using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, where nucleophiles replace the trifluoromethoxy moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H12F3N5O4

Molecular Weight

407.30 g/mol

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C17H12F3N5O4/c18-17(19,20)29-12-4-2-11(3-5-12)21-15(26)8-25-23-16(22-24-25)10-1-6-13-14(7-10)28-9-27-13/h1-7H,8-9H2,(H,21,26)

InChI Key

YPBUGXMASIPTGF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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